molecular formula C20H16N4O2 B10865251 1H-benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate

1H-benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate

Cat. No.: B10865251
M. Wt: 344.4 g/mol
InChI Key: CWCHDWMGFLFZHW-UHFFFAOYSA-N
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Description

1H-1,2,3-Benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile chemical properties and are widely used in various fields, including organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-Benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1H-benzotriazole with a suitable alkylating agent to form the benzotriazolylmethyl intermediate. This intermediate is then reacted with 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1H-1,2,3-Benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazolyl group can act as a leaving group, facilitating various chemical transformations. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,3-Benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the benzotriazolyl group with the cyclopenta[b]quinoline scaffold provides a versatile platform for further functionalization and exploration in various scientific fields .

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate

InChI

InChI=1S/C20H16N4O2/c25-20(26-12-24-18-11-4-3-9-17(18)22-23-24)19-13-6-1-2-8-15(13)21-16-10-5-7-14(16)19/h1-4,6,8-9,11H,5,7,10,12H2

InChI Key

CWCHDWMGFLFZHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OCN4C5=CC=CC=C5N=N4

Origin of Product

United States

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